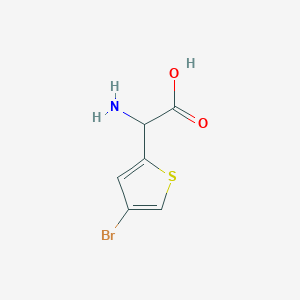

2-Amino-2-(4-bromothiophen-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(4-bromothiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYQSCOCGSHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromothiophen-2-yl)acetic acid typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

Formation of Amino Acetic Acid: The brominated thiophene is then reacted with glycine or its derivatives under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can target the bromine substituent or the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include dehalogenated or reduced carboxyl derivatives.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

2-Amino-2-(4-bromothiophen-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The specific mechanism of action for 2-Amino-2-(4-bromothiophen-2-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The bromine substituent and the amino acid moiety may facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₆H₆BrNO₂S.

Key Observations:

- Solubility : Thiophene derivatives (e.g., 4-bromothiophene) are less polar than phenyl analogs, likely reducing aqueous solubility but improving membrane permeability .

- Steric Influence : Substituents like 2-methoxy (in 2-(4-bromo-2-methoxyphenyl)acetic acid) introduce steric bulk, which may affect binding in enzyme active sites .

Commercial and Research Relevance

- Availability: 2-Amino-2-(4-bromophenyl)acetic acid is commercially available (e.g., AS103310 at €178/250mg), indicating its utility in drug discovery .

- Market Trends: Fluorinated derivatives (e.g., (2R)-2-amino-2-(2-fluorophenyl)acetic acid) are gaining traction, with market analyses projecting growth driven by pharmaceutical demand .

Biological Activity

2-Amino-2-(4-bromothiophen-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its structure includes a brominated thiophene moiety, which is known for contributing to various biological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, brominated thiophene derivatives have been shown to possess significant antibacterial effects against a range of pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 4-Bromothiophenol | Bromine on thiophene ring | Effective against Gram-positive bacteria |

| 5-Bromo-3-thiophenecarboxylic acid | Carboxylic acid functional group | Exhibits broad-spectrum antimicrobial properties |

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. Compounds with brominated thiophene rings have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various thiophene derivatives, it was found that certain compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. The results suggested that modifications in the thiophene structure could enhance anticancer activity.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The presence of the brominated thiophene ring may facilitate binding to enzymes or receptors involved in critical biological processes.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival.

- Receptor Modulation: It could modulate receptor activity, affecting signal transduction pathways related to cancer progression and microbial resistance.

Safety Profile and Toxicity

Preliminary studies suggest that while this compound exhibits potent biological activity, it also maintains a relatively low cytotoxicity profile. This characteristic is crucial for its development as a therapeutic agent.

Table 2: Toxicity Assessment

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15.0 | >10 (indicating low toxicity relative to efficacy) |

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(4-bromothiophen-2-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromothiophene derivatives as starting materials, with reaction steps such as alkylation, amination, or ester hydrolysis. Key parameters include solvent choice (e.g., ethanol or methanol for solubility and stability), temperature control (reflux conditions for efficient reaction progression), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%). Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm) and confirm the acetic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 290.96 for C₈H₇BrNO₂S).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. How does the bromothiophene moiety influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The 4-bromo substituent on the thiophene ring enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, while the electron-deficient thiophene enhances electrophilic substitution at the 5-position. The amino group on the acetic acid backbone facilitates peptide coupling or Schiff base formation. Reactivity can be modulated using protecting groups (e.g., Boc for amines) during multi-step syntheses .

Advanced Research Questions

Q. How can computational tools predict and optimize synthetic pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction energetics, while AI-driven platforms (e.g., ICReDD’s reaction path search) analyze databases like Reaxys to propose feasible routes. For example, retrosynthetic analysis may prioritize bromothiophene coupling to glycine derivatives. Machine learning algorithms optimize solvent selection (e.g., DMF vs. THF) and catalyst loading to reduce side products. Validation via in silico transition-state simulations improves yield predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and buffer pH.

- Orthogonal Assays : Validate inhibition using fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., ADP-Glo™ kinase assays).

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by bromothiophene orientation in active sites.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to account for experimental noise .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for drug development?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify breakdown products (e.g., debromination or hydrolysis).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at >150°C).

- pH-Solubility Profiling : Use shake-flask methods across pH 1–10 to optimize formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.